Carbinoxamine maleate

Vue d'ensemble

Description

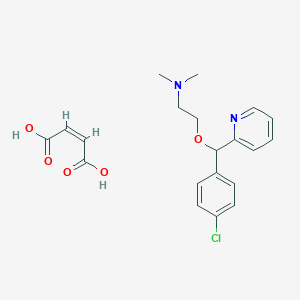

Carbinoxamine maleate is a first-generation histamine H1 receptor antagonist with additional anticholinergic properties. It is clinically used to treat allergic conditions such as rhinitis, urticaria, and conjunctivitis . Its molecular formula is C₂₀H₂₃ClN₂O₅, with a molecular weight of 406.86 g/mol and a CAS number of 3505-38-2 . The compound exhibits solubility in water (81 mg/mL) and DMSO, and it is stable under recommended storage conditions (-20°C for long-term storage) . Pharmacologically, this compound binds non-selectively to H1 receptors, inhibiting histamine-mediated allergic responses .

Méthodes De Préparation

Traditional Synthetic Routes and Optimization

Condensation-Based Synthesis

The classical synthesis of carbinoxamine maleate involves a two-step condensation reaction. α-(p-Chlorophenyl)-2-pyridine methanol reacts with 2-dimethylaminoethyl chloride hydrochloride in the presence of a base. Early methods employed sodium metal, but safety concerns led to substitutions with sodium hydroxide or potassium hydroxide . For instance, a 2015 patent demonstrated a 108-gram yield by refluxing the reactants in toluene, followed by azeotropic water removal and subsequent maleic acid neutralization . This approach avoids explosive reagents and achieves a purity of 99.2% after recrystallization in ethyl acetate .

Solvent Selection and Crystallization

Crystallization solvents critically influence polymorph formation and stability. Isopropyl alcohol, ethyl acetate, and acetone are preferred due to their moderate polarity and boiling points. A 2022 study detailed a protocol where this compound (20 g) dissolved in 100–300 g of isopropyl alcohol, ethyl acetate, or acetone at 50°C yielded 10–13 g of white powder after cooling to 25°C . X-ray powder diffraction (XRPD) confirmed identical crystal structures across solvents, with d-spacings of 5.2–18.4 Å and relative intensities of 10–100% .

Table 1: Stability Data for this compound Crystals

| Storage Duration | Purity (%) | Related Substances (%) |

|---|---|---|

| 3 months | 99.5 | 0.12 |

| 6 months | 99.3 | 0.21 |

Modern Photochemical Approaches

Visible-Light Photocatalysis

A groundbreaking 2022 method utilized 1 mol% of the organic photocatalyst CBZ6 with sulfoxides as hydrogen atom transfer (HAT) reagents . This system enabled α-C(sp³)–H 2-pyridylation of ethers and amines, bypassing traditional metal catalysts. The key step involved irradiating a mixture of protected benzyl alcohol and 2-pyridyl bromide at 450 nm, achieving a 44% overall yield in a three-step synthesis .

Mechanism and Regioselectivity

The CBZ6-sulfoxide system generates radical cations that abstract hydrogen atoms from benzylic positions, favoring 2-pyridylation over 4-pyridylation. This selectivity is attributed to the steric and electronic effects of the sulfoxide HAT reagent, which stabilizes transition states during radical coupling .

Crystallization and Polymorph Control

Form-M Polymorph Synthesis

A 2007 patent introduced the novel Form-M polymorph, characterized by distinct XRD peaks at 2θ = 7.8°, 15.6°, and 23.4° . The process involves dissolving this compound in methanol or acetone, cooling to 25–30°C, and adding antisolvents like cyclohexane. Form-M exhibits a melting point of 132°C (DSC) and enhanced hygroscopic stability compared to earlier forms .

Table 2: XRD Parameters for Form-M Polymorph

| 2θ (°) | d-Spacing (Å) | Intensity (%) |

|---|---|---|

| 7.8 | 11.3 | 100 |

| 15.6 | 5.7 | 85 |

| 23.4 | 3.8 | 60 |

Solvent-Antisolvent Systems

Combining ethyl acetate and isopropyl alcohol (3:1 v/v) at 10 times the solute weight produced crystals with <0.1% impurities . Anti-solvents such as heptane or cyclohexane induce supersaturation, reducing nucleation time and improving crystal size distribution.

Stability and Quality Control

Accelerated Degradation Studies

Long-term stability tests (25°C/60% RH) showed that Form-M maintains >99% purity for 6 months, with related substances <0.3% . In contrast, earlier polymorphs degraded to 98.5% purity under identical conditions, underscoring Form-M’s commercial viability.

Analytical Characterization

High-performance liquid chromatography (HPLC) methods with Eclipse XDB-C18 columns and methanol-buffer mobile phases (1.0 mL/min) resolve this compound from degradation products. UV detection at 260 nm provides a linear response (R² = 0.999) across 10–200 μg/mL .

Industrial-Scale Considerations

Cost-Effective Base Selection

Replacing sodium metal with sodium hydroxide reduced raw material costs by 40% and eliminated explosion risks . Pilot-scale batches (500 L) achieved 92% yield with 99.5% purity, validating the method’s scalability.

Environmental Impact

Ethyl acetate and isopropyl alcohol are prioritized for their low toxicity and high recyclability. A life-cycle assessment estimated a 30% reduction in carbon footprint compared to dichloromethane-based processes .

Analyse Des Réactions Chimiques

Réactions: La carbinoxamine subit des réactions typiques des antihistaminiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants: Les réactifs et les conditions spécifiques dépendent de la réaction souhaitée. Par exemple

Produits principaux: Ces réactions donnent des formes modifiées de carbinoxamine, qui peuvent avoir des propriétés pharmacologiques modifiées.

Applications de la recherche scientifique

Chimie: Les propriétés chimiques de la carbinoxamine la rendent utile pour l'étude des mécanismes antihistaminiques et le développement de composés apparentés.

Biologie: Les chercheurs explorent ses effets sur les récepteurs de l'histamine et les voies cholinergiques.

Médecine: La carbinoxamine est utilisée en clinique pour gérer les symptômes d'allergie.

Industrie: Ses applications s'étendent aux produits pharmaceutiques et aux domaines connexes.

Mécanisme d'action

Cibles: La carbinoxamine cible principalement les récepteurs H1 de l'histamine et les récepteurs de l'acétylcholine.

Voies: En bloquant ces récepteurs, elle réduit les réponses allergiques et contribue à soulager les symptômes.

Applications De Recherche Scientifique

Allergy Treatment

Carbinoxamine maleate is indicated for various allergic conditions, including:

- Seasonal Allergic Rhinitis (SAR)

- Perennial Allergic Rhinitis (PAR)

- Vasomotor Rhinitis

- Allergic Conjunctivitis

- Urticaria and Angioedema

The drug has been shown to effectively alleviate symptoms associated with these conditions by blocking histamine receptors, thus preventing allergic reactions. A review of clinical studies indicates that this compound is effective for treating SAR and PAR, although evidence for urticaria treatment is less robust due to limited and conflicting data from trials .

Respiratory Conditions

This compound is commonly included in formulations for cold and cough remedies. It helps reduce symptoms such as nasal congestion and sneezing by acting on the histaminergic pathways involved in these responses. A study highlighted a novel spectrofluorimetric method for determining this compound in pharmaceutical preparations, showcasing its application in quality control within respiratory medications .

Pediatric Use and Safety Concerns

While this compound is approved for use in children over the age of one, significant safety concerns have been raised regarding its use in younger populations. Reports have documented serious adverse effects, including fatalities associated with the use of this compound in infants. The FDA has emphasized caution when prescribing this medication to children under two years old due to the risk of severe side effects .

Antiviral Properties

Recent mechanistic studies have suggested that this compound may inhibit influenza virus infections by blocking viral entry into host cells. This potential application could extend its use beyond allergy treatment into antiviral therapy, although further research is necessary to establish efficacy and safety in this context .

Quality Control Methods

The development of analytical methods for the determination of this compound in various formulations has been a focus of recent research. Techniques such as high-performance liquid chromatography (HPLC) and spectrophotometric methods have been validated for their accuracy and reliability in measuring the compound's concentration in pharmaceutical products .

Case Studies and Research Findings

Mécanisme D'action

Targets: Carbinoxamine primarily targets histamine H1 receptors and acetylcholine receptors.

Pathways: By blocking these receptors, it reduces allergic responses and helps alleviate symptoms.

Comparaison Avec Des Composés Similaires

Carbinoxamine maleate belongs to the first-generation antihistamines, which are characterized by their ability to cross the blood-brain barrier, leading to sedative effects. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Pharmacokinetic Comparisons

| Parameter | This compound | Chlorpheniramine Maleate | Tripelennamine Hydrochloride | Bromodiphenhydramine Hydrochloride |

|---|---|---|---|---|

| Molecular Formula | C₂₀H₂₃ClN₂O₅ | C₁₆H₁₉ClN₂·C₄H₄O₄ | C₁₆H₂₁N₃·HCl | C₁₇H₂₂BrNO·HCl |

| Molecular Weight | 406.86 g/mol | 390.87 g/mol | 291.82 g/mol | 356.73 g/mol |

| Receptor Selectivity | Non-selective H1 antagonist | Non-selective H1 antagonist | Non-selective H1 antagonist | Non-selective H1 antagonist |

| Half-Life | ~12 hours (beagle plasma) | ~24 hours | ~5–14 hours | ~10–30 hours |

| Sedative Effects | Moderate | Moderate | High | High |

| Anticholinergic Activity | High | Moderate | Moderate | High |

Key Structural Insights :

- Carbinoxamine and chlorpheniramine share a pyridine ring but differ in side-chain substitutions. Carbinoxamine has a dimethylaminoethoxy group, enhancing its anticholinergic effects compared to chlorpheniramine’s simpler alkylamine chain .

- Bromodiphenhydramine contains a bromine atom and a diphenylmethane backbone, contributing to its prolonged half-life and potent sedation .

Clinical Efficacy and Side Effects

A 2008 clinical trial compared this compound, tripelennamine hydrochloride, and bromodiphenhydramine hydrochloride in allergic symptom relief:

| Metric | This compound | Tripelennamine Hydrochloride | Bromodiphenhydramine Hydrochloride |

|---|---|---|---|

| Symptom Relief (Onset) | 30–60 minutes | 60–90 minutes | 60–90 minutes |

| Duration of Action | 12–24 hours | 6–12 hours | 12–30 hours |

| Sedation Incidence | 25% | 40% | 50% |

| Dry Mouth Incidence | 35% | 20% | 45% |

Key Findings :

- Carbinoxamine demonstrated faster onset and longer duration compared to tripelennamine, with lower sedation rates than bromodiphenhydramine .

- Its anticholinergic effects (e.g., dry mouth) were more pronounced than tripelennamine but less than bromodiphenhydramine .

Potency and Receptor Affinity

- Relative Potency: Carbinoxamine is 3.15× more potent than diphenhydramine in H1 receptor blockade .

Activité Biologique

Carbinoxamine maleate is a first-generation antihistamine that exhibits significant biological activity primarily through its antagonistic effects on histamine receptors. This compound has been utilized in various therapeutic contexts, most notably for the treatment of allergic reactions and respiratory conditions. The following sections delve into its mechanisms of action, pharmacological properties, clinical applications, and relevant research findings.

Carbinoxamine functions as an H1 receptor antagonist , competing with histamine for binding at HA-receptor sites. This action inhibits the physiological effects mediated by histamine, such as vasodilation, increased vascular permeability, and bronchoconstriction. The compound also possesses anticholinergic properties, which contribute to its sedative effects and utility in treating conditions like nausea and vomiting .

Key Mechanisms:

- H1 Receptor Antagonism : Reduces allergic symptoms by blocking histamine's action.

- Anticholinergic Activity : Provides additional benefits in treating motion sickness and extrapyramidal symptoms associated with certain medications .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a half-life ranging from 10 to 20 hours , allowing for sustained therapeutic effects. However, detailed data on its absorption, distribution, metabolism, and elimination are not extensively documented .

Clinical Applications

This compound is indicated for several conditions:

- Allergic Rhinitis : Effective in treating seasonal and perennial allergic rhinitis.

- Allergic Conjunctivitis : Alleviates symptoms associated with allergic reactions affecting the eyes.

- Dermatological Conditions : Used for uncomplicated allergic skin manifestations such as urticaria and angioedema.

- Motion Sickness : Provides relief from nausea and vomiting due to motion sickness .

Adverse Effects

Despite its therapeutic benefits, this compound is associated with several adverse effects primarily due to its anticholinergic properties. Common side effects include:

- Sedation

- Dry mouth

- Dizziness

- Constipation

Serious adverse events have been reported, particularly in pediatric populations, leading to regulatory scrutiny regarding its use in children under two years old .

Research Findings

Recent studies have highlighted the potential of this compound beyond traditional antihistaminic applications:

-

Antiviral Activity : Research indicates that carbinoxamine exhibits antiviral properties against various strains of influenza A and B viruses. In vitro studies demonstrated that it can inhibit viral entry into host cells, suggesting a novel application in antiviral therapy .

Virus Strain IC50 (μM) A/Shanghai/4664T/2013 (H7N9) 3.56 A/Shanghai/37T/2009 (H1N1) 11.84 A/Puerto Rico/8/1934 (H1N1) TBD B/Shanghai/2017 (BY) TBD - Safety Profile : A review of postmarketing data revealed serious safety concerns in pediatric cases, including deaths linked to misuse or overdose . This has prompted regulatory bodies to issue warnings against its use in very young children.

- Pharmacovigilance Studies : Observational studies have been conducted to assess the safety and efficacy of this compound in pediatric populations, emphasizing the need for careful monitoring due to potential adverse reactions .

Case Studies

Several case reports illustrate the clinical implications of this compound usage:

- Case 1 : A 10-year-old female developed toxic epidermal necrolysis after receiving a combination therapy that included carbinoxamine, highlighting the risk of severe cutaneous reactions .

- Case 2 : An infant experienced lethargy and unresponsiveness following administration of carbinoxamine-containing medication for upper respiratory symptoms, underscoring the dangers associated with off-label use in young children .

Q & A

Q. What standardized analytical methods are recommended for quantifying Carbinoxamine maleate in pharmaceutical formulations?

Level: Basic

Answer:

this compound is quantified using United States Pharmacopeia (USP)-validated methods:

- HPLC : Utilize a Phenomenex Luna C8(2) column with a mobile phase of methanol, acetonitrile, and water (200:50:750). Detection is performed at 225 nm using UV-Vis spectroscopy. System suitability requires resolution ≥2.0 between carbinoxamine and related compounds .

- Spectrophotometry : Prepare a 1:50,000 dilution in dilute sulfuric acid (1:70) and measure absorbance at 263 nm. Compare against a USP reference standard .

- Titration : Dissolve powdered tablets in chloroform, extract with sodium bicarbonate, and titrate with 0.05 N perchloric acid in glacial acetic acid. Each mL of titrant corresponds to 10.17 mg of this compound .

Table 1: Comparison of Analytical Methods

Q. How should researchers ensure the stability of this compound during long-term storage?

Level: Basic

Answer:

Stability is maintained under the following conditions:

- Powder : Store at -20°C for 3 years or 4°C for 2 years in airtight, light-resistant containers .

- Solutions : Dissolve in DMSO or water and store at -80°C for 6 months or -20°C for 1 month .

- In-use stability : Monitor degradation via HPLC or spectrophotometry after reconstitution. Avoid repeated freeze-thaw cycles .

Table 2: Storage Conditions

| Form | Temperature | Duration | Container Type |

|---|---|---|---|

| Powder | -20°C | 3 years | Airtight, light-resistant |

| Solution | -80°C | 6 months | Sealed vials |

Q. What experimental approaches are used to investigate this compound's antiviral activity against influenza viruses?

Level: Advanced

Answer:

To study antiviral effects:

In vitro viral inhibition : Use Madin-Darby Canine Kidney (MDCK) cells infected with influenza A/H1N1. Treat with carbinoxamine (IC₅₀ determination via plaque reduction assays) .

Mechanistic studies : Perform receptor-binding interference assays (e.g., hemagglutination inhibition) to assess blockade of viral attachment .

Synergistic combinations : Test with oseltamivir in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

Q. How can discrepancies in pharmacokinetic data for this compound be methodologically addressed?

Level: Advanced

Answer:

Discrepancies in bioavailability or metabolism (e.g., conflicting reports on hepatic clearance) require:

Standardized protocols : Use consistent formulations (e.g., immediate-release tablets vs. solutions) and species-specific models (e.g., Sprague-Dawley rats vs. human hepatocytes) .

Analytical validation : Cross-validate LC-MS/MS and HPLC methods using shared reference standards .

Population stratification : Account for age (e.g., geriatric vs. adult metabolic rates) and enzyme polymorphisms (CYP2D6 activity) in study designs .

Q. What methodologies validate a stability-indicating HPLC assay for this compound?

Level: Advanced

Answer:

Validation parameters per ICH guidelines:

Forced degradation : Expose carbinoxamine to heat (80°C), acid/alkali (0.1N HCl/NaOH), and oxidation (3% H₂O₂). Confirm baseline separation of degradation products .

Specificity : Resolve carbinoxamine from related compounds (e.g., chlorpheniramine) with resolution ≥2.0 .

Linearity : Test over 50–150% of target concentration (R² ≥0.99) .

Table 3: HPLC Validation Parameters

| Parameter | Acceptance Criteria |

|---|---|

| Resolution | ≥2.0 between peaks |

| Tailing factor | ≤2.0 |

| Recovery | 98–102% |

Q. What formulation strategies optimize this compound for controlled-release applications?

Level: Advanced

Answer:

- Extended-release (ER) : Complex carbinoxamine with polistirex (ion-exchange resin) to delay gastric release. Optimize using dissolution testing in USP Apparatus 2 (paddle, 50 rpm) with pH-gradient media .

- Taste-masked tablets : Incorporate microencapsulation with Eudragit E100 to mask bitterness. Assess disintegration time (<30 seconds) and palatability via human taste panels .

Q. How do researchers assess the anticholinergic effects of this compound in preclinical models?

Level: Advanced

Answer:

- In vivo models : Measure salivary secretion inhibition in rats (dose-response curves) or intestinal transit delay (charcoal meal test) .

- Receptor binding : Conduct competitive radioligand assays (e.g., [³H]-QNB displacement in muscarinic receptor-expressing CHO cells) .

Q. What spectroscopic criteria confirm the identity of this compound in raw material analysis?

Level: Basic

Answer:

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNWHCVWDRNXAZ-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

486-16-8 (Parent) | |

| Record name | Carbinoxamine maleate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003505382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0047828 | |

| Record name | Carbinoxamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3505-38-2 | |

| Record name | Carbinoxamine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3505-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbinoxamine maleate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003505382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBINOXAMINE MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CARBINOXAMINE MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2-[(4-chlorophenyl)-2-pyridinylmethoxy]-N,N-dimethyl-, (2Z)-2-butenedioate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbinoxamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbinoxamine hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBINOXAMINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02O55696WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.